![molecular formula C8H5BrN2O B592047 7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 1019020-14-4](/img/structure/B592047.png)

7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

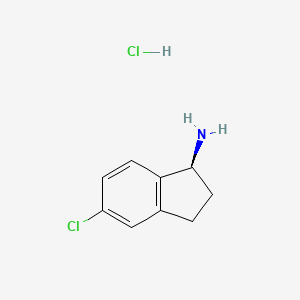

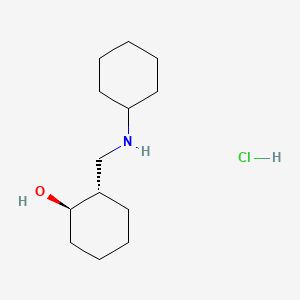

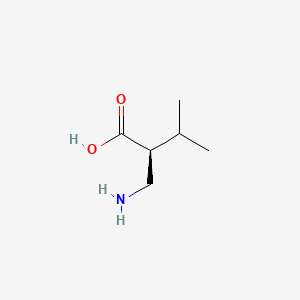

7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde is a chemical compound with the molecular formula C8H5BrN2O . It has a molecular weight of 225.04 . The compound is a solid and its color ranges from pale-yellow to yellow-brown to brown .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including 7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde, has been well studied in the past decade due to its importance as a bioactive scaffold . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed, with emphasis on the ecological impact of the methods and on the mechanistic aspects .Molecular Structure Analysis

The InChI code for 7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde is 1S/C8H5BrN2O/c9-6-1-2-11-7(5-12)4-10-8(11)3-6/h1-5H .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized through various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Physical And Chemical Properties Analysis

7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde is a solid compound . It should be stored in an inert atmosphere at 2-8°C . .Applications De Recherche Scientifique

Synthesis and Characterization

7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde serves as a versatile building block in the synthesis of various heterocyclic compounds. Its utility stems from its reactivity, allowing for the formation of complex molecules with potential biological and catalytic applications. Research has focused on exploring the chemistry of related compounds, such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, highlighting the wide range of their coordination chemistry, spectroscopic properties, and potential in creating complex compounds with unique magnetic, biological, and electrochemical activities (Boča, Jameson, & Linert, 2011).

Biological Significance and Applications

The structural motif of 7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde is integral in the development of heterocyclic N-oxide molecules, which have shown significant potential in organic synthesis, catalysis, and drug development. These compounds are utilized in creating metal complexes, designing catalysts for asymmetric synthesis, and forming the basis for medicinal compounds with anticancer, antibacterial, and anti-inflammatory properties (Li et al., 2019).

Contributions to Material Science

In the field of material science, the derivatives of 7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde contribute to the development of optoelectronic materials. The incorporation of its structural analogs into π-extended conjugated systems has been vital for fabricating materials for organic light-emitting diodes (OLEDs), including high-efficiency red phosphorescent OLEDs and materials for nonlinear optical applications. These developments underscore the compound's relevance beyond biological applications, extending into advanced material synthesis (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Mécanisme D'action

Target of Action

Imidazopyridine, a closely related compound, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This suggests that 7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde may interact with a variety of biological targets.

Mode of Action

Related compounds such as imidazopyridines are known to interact with their targets through various mechanisms, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Biochemical Pathways

Imidazopyridines, which share a similar structure, are known to influence a wide range of biochemical pathways due to their diverse applications in medicinal chemistry .

Result of Action

Given the wide range of applications of related imidazopyridines in medicinal chemistry , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

Action Environment

It is known that the compound should be stored in a refrigerator to maintain its stability .

Safety and Hazards

The compound is classified as a hazard under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Orientations Futures

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . Future research will likely continue to explore environmentally benign synthetic strategies .

Propriétés

IUPAC Name |

7-bromoimidazo[1,2-a]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-6-1-2-11-7(5-12)4-10-8(11)3-6/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRPCMTQVWNFDFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC=C2C=O)C=C1Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743906 |

Source

|

| Record name | 7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde | |

CAS RN |

1019020-14-4 |

Source

|

| Record name | 7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[1-(3,4-dichlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B591976.png)

![6-Oxabicyclo[3.2.1]octane-1-carbaldehyde](/img/structure/B591982.png)